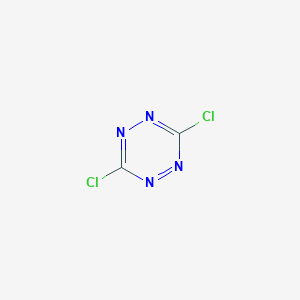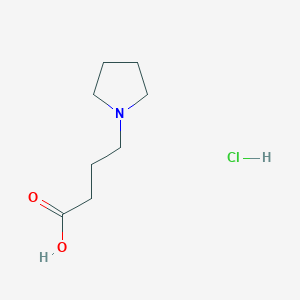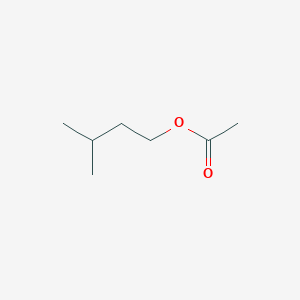
五氟丙酸
描述
It is a colorless liquid that is strongly acidic and soluble in both water and polar organic solvents . This compound is known for its high reactivity and is used in various industrial and research applications.
科学研究应用
Pentafluoropropionic acid has a wide range of applications in scientific research:
作用机制
Pentafluoropropionic acid, also known as Perfluoropropionic acid, is a compound with the formula CF3CF2CO2H . It is an ultra-short chain perfluoroalkyl carboxylic acid . This article will cover various aspects of its mechanism of action.
Target of Action
As a synthetic chemical, it is used widely in consumer and industrial products due to its stainproof, greaseproof, waterproof, non-stick, and other properties .
Mode of Action
It is known to be a strong acid, which suggests it may interact with biological systems by donating protons .
Biochemical Pathways
It is known to be a product of longer-chain pfas decomposition and a byproduct of manufacturing .
Pharmacokinetics
It is soluble in both water and polar organic solvents, which suggests it may have good bioavailability .
Result of Action
It is known to be corrosive and an irritant in sufficient quantities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pentafluoropropionic acid. For example, it has been detected in rainwater, drinking water, source water, and even in ice cores . This suggests that it can persist in the environment and potentially affect a wide range of organisms.
生化分析
Biochemical Properties
It has been found in the analysis of gentamicin with Gemini column by liquid chromatographic (LC) methods . Antioxidant compounds such as 2-pentenoic acid, Pentafluoropropionic acid, 4-hexadecyl ester, and 1-hexadecene were detected . These compounds play an important role in neutralizing free radicals and reducing their power to cause damage .
Cellular Effects
It is known that phenolic compounds, which include Pentafluoropropionic acid, play vital functions in plants, including maintenance of fuel, structure, signaling, stimulatory and inhibitory effects on enzymes, defense, and interactions with other organisms and environment .
Molecular Mechanism
It is known that the compound is produced by electrochemical fluorination of the carboxylic acid or its acid fluoride derivative .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 96-97 °C (lit.) and a density of 1.561 g/mL at 25 °C (lit.) .
Metabolic Pathways
It is known that phenolic compounds, which include Pentafluoropropionic acid, are synthesized through two major pathways, viz., shikimic acid or phenylpropanoid and the malonic acid pathway .
Subcellular Localization
It is known that phenolic compounds, which include Pentafluoropropionic acid, are important in how plants interact with their environment .
准备方法
Pentafluoropropionic acid can be synthesized through several methods:
化学反应分析
Pentafluoropropionic acid undergoes various chemical reactions:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, thiols, and hydrazines to form esters, amides, thioesters, and hydrazides, respectively.
Acylation Reactions: It can react with carbanions and enolates to form acylated products, which are useful for the synthesis of ketones and esters.
Pyrolysis: The pyrolysis of its sodium salt generates tetrafluoroethylene, carbon dioxide, and sodium fluoride.
相似化合物的比较
Pentafluoropropionic acid is comparable to other perfluoroalkyl carboxylic acids such as trifluoroacetic acid and heptafluorobutyric acid . its ultra-short chain length and high reactivity make it unique. Similar compounds include:
Trifluoroacetic acid: CF₃COOH
Heptafluorobutyric acid: C₃F₇COOH
Perfluoropentanoic acid: C₄F₉COOH
These compounds share similar properties but differ in their chain lengths and specific applications.
属性
IUPAC Name |
2,2,3,3,3-pentafluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMSQVBRUNSOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5COOH, C3HF5O2 | |
| Record name | PFPA | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
378-76-7 (potassium salt), 378-77-8 (hydrochloride salt), 509-09-1 (silver(1+) salt) | |
| Record name | Perfluoropropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8059970 | |
| Record name | Perfluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-64-0 | |
| Record name | Pentafluoropropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoropropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluoropropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAFLUOROPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB53AX6MW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes pentafluoropropionic acid (PFPA) a suitable derivatizing agent in analytical chemistry?
A1: PFPA readily reacts with amines to form stable, volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. This is particularly useful for analyzing biological samples where amines are often present in low concentrations and require derivatization for sensitive detection. [, , , , , , , ]
Q2: How does the use of PFPA as a derivatizing agent compare to traditional methods?
A2: PFPA offers advantages over traditional reagents like trifluoroacetic anhydride or heptafluorobutyric anhydride. Derivatives formed with PFPA and hexamethyldisilazane (HMDS) can be directly injected into the GC column, avoiding analyte loss during drying steps and improving both speed and accuracy. []
Q3: Are there specific advantages of using PFPA derivatives in mass spectrometry analysis?
A3: Yes, PFPA derivatives often exhibit characteristic fragment ions in their mass spectra, aiding in compound identification. For instance, the fragment ion at m/z 119 is commonly observed in the MS/MS analysis of amine-PFPA derivatives. []
Q4: Can you elaborate on the application of PFPA in analyzing trifluoroacetic acid (TFA) in biological samples?
A4: While PFPA is commonly used to analyze amines, it also serves as a valuable internal standard in GC-MS methods for quantifying TFA. By monitoring specific ions of the methyl esters of both TFA and PFPA, researchers can accurately determine TFA concentrations in samples like those assessing halothane metabolism. []
Q5: What role does PFPA play in the analysis of neomycin sulfate?
A5: PFPA is a crucial component of the mobile phase in reversed-phase high-performance liquid chromatography (RP-HPLC) methods used to separate and quantify neomycin sulfate and its related substances. Its presence helps to retain and resolve these compounds on the chromatographic column. [, ]
Q6: How is PFPA used in environmental analysis?
A6: PFPA is employed as an internal standard in GC-MS methods for detecting and quantifying trifluoroacetic acid (TFA) in water samples. This technique allows researchers to assess the environmental presence and levels of TFA, a common degradation product of certain hydrofluorocarbons. []
Q7: Has PFPA shown any catalytic activity in organic synthesis?
A7: Yes, PFPA has been identified as an efficient catalyst in various organic reactions. Notably, it demonstrates excellent catalytic activity in the synthesis of dibenzo[a,j]xanthenes, tetrahydrobenzo[b]pyran derivatives, and 3-substituted 1,2-oxazinanes. [, , ]
Q8: What type of reactions are effectively catalyzed by PFPA?
A8: PFPA effectively catalyzes condensation reactions, specifically those involving the formation of heterocyclic compounds like xanthenes and pyrans. It also promotes intramolecular aza-Michael additions, demonstrating its versatility in organic synthesis. [, , ]
Q9: What are the advantages of using PFPA as a catalyst?
A9: PFPA is a metal-free catalyst, offering environmentally friendly advantages over traditional metal-based catalysts. Additionally, PFPA often enables high product yields, short reaction times, and simplified reaction procedures. [, ]
Q10: What is the performance of PFPA in challenging material applications?
A10: Research suggests that materials cured with PFPA demonstrate excellent resistance to harsh chemicals, specifically pentafluoropropionic acid itself. This characteristic makes PFPA-cured materials suitable for applications requiring high chemical durability and stability. []
Q11: How does PFPA contribute to the properties of surface coatings?
A11: PFPA, when incorporated into coatings containing 3-glycidyloxypropyl polyhedral oligomeric silsesquioxane (GPOSS), significantly enhances their omniphobic properties. By tuning the amount of PFPA, researchers can control the surface energy, liquid sliding behavior, and repellency of these coatings. []
Q12: What is the molecular structure of pentafluoropropionic acid?
A12: PFPA is a short-chain perfluorinated carboxylic acid with the molecular formula C3HF5O2. Its structure consists of a three-carbon chain where all the hydrogen atoms are replaced by fluorine atoms, except for the hydrogen atom in the carboxylic acid group.
Q13: Has computational chemistry been employed to study PFPA?
A13: Yes, computational studies using density functional theory (DFT) have provided valuable insights into the reaction mechanisms involving PFPA. For example, DFT calculations confirmed the role of HMDS as an acylation generator for PFPA in the derivatization of primary phenylalkyl amines. []
Q14: Are there computational models that can predict the reactivity of PFPA?
A14: While specific QSAR models focusing on PFPA reactivity are limited, its reactivity can be inferred from existing models for halogenated compounds and carboxylic acids. These models often incorporate parameters like electronegativity, polarizability, and steric factors to predict reactivity trends.
Q15: What is known about the metabolism of pentafluoropropanol (5-FP), a related compound to PFPA?
A15: Studies in rats revealed that 5-FP is primarily metabolized to 5-FP glucuronide and pentafluoropropionic acid (5-FPA), which are then excreted in urine and feces. The study also identified sex-related differences in the excretion rates of 5-FPA. []
Q16: Are there concerns regarding the environmental persistence of PFPA?
A16: As a perfluorinated compound, PFPA exhibits high chemical stability and resistance to degradation. This persistence raises concerns about its potential accumulation in the environment and potential long-term ecological effects. []
Q17: What research highlights the environmental presence of PFPA?
A17: Studies conducted in areas with fluorochemical industries detected high concentrations of PFPA in river water and fish samples. This finding emphasizes the need for monitoring and mitigating the release of PFPA into the environment. []
Q18: What are the potential consequences of PFPA accumulation in the environment?
A18: While specific long-term effects of PFPA are still under investigation, its persistence and potential bioaccumulation in organisms raise concerns about potential disruptions to ecosystems and potential adverse effects on wildlife. []
Q19: What strategies can mitigate the environmental impact of PFPA?
A19: Implementing stricter regulations on PFPA discharge from industrial sources is crucial. Additionally, developing and adopting alternative, more biodegradable compounds with similar functionalities can help minimize the environmental footprint. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






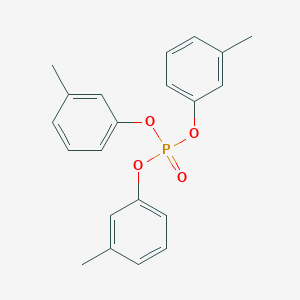
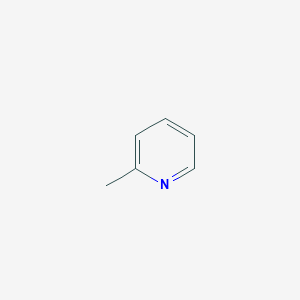
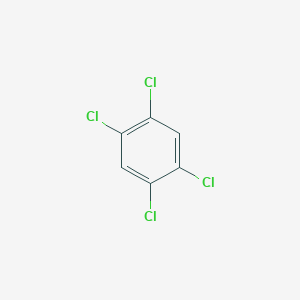

![2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid](/img/structure/B31794.png)
